Methyl 7-(3-bromo-4-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
METHYL 7-(3-BROMO-4-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the class of tetrazolo[1,5-a]pyrimidines This compound is characterized by the presence of a bromine atom, a methoxy group, and a methyl group attached to a phenyl ring, which is further connected to a tetrazolo[1,5-a]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 7-(3-BROMO-4-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be formed by the reaction of an appropriate nitrile with sodium azide under acidic conditions.
Coupling with the Pyrimidine Core: The tetrazole intermediate is then coupled with a pyrimidine derivative through a cyclization reaction.
Introduction of the Bromine Atom: Bromination of the phenyl ring is achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction using methanol and a suitable base.
Methylation: The methyl group is introduced through a methylation reaction using methyl iodide and a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
METHYL 7-(3-BROMO-4-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for methoxylation.
Coupling: Palladium catalysts in the presence of a base for Suzuki-Miyaura coupling.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
METHYL 7-(3-BROMO-4-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a neuroprotective and anti-neuroinflammatory agent. It has shown promising results in inhibiting inflammatory pathways and protecting neuronal cells.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with specific molecular targets.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of METHYL 7-(3-BROMO-4-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets. The compound has been shown to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress . It binds to active residues of proteins such as ATF4 and NF-kB, leading to the inhibition of inflammatory responses and apoptosis in neuronal cells.
Comparison with Similar Compounds
Similar Compounds
Triazole-Pyrimidine Hybrids: These compounds share a similar core structure and have been studied for their neuroprotective and anti-inflammatory properties.
Indole Derivatives: Indole derivatives also exhibit a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory effects.
Uniqueness
METHYL 7-(3-BROMO-4-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H14BrN5O3 |
---|---|
Molecular Weight |
380.20 g/mol |
IUPAC Name |
methyl 7-(3-bromo-4-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C14H14BrN5O3/c1-7-11(13(21)23-3)12(20-14(16-7)17-18-19-20)8-4-5-10(22-2)9(15)6-8/h4-6,12H,1-3H3,(H,16,17,19) |
InChI Key |
XXZSQHAXWBDKOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=NN=N2)N1)C3=CC(=C(C=C3)OC)Br)C(=O)OC |
Origin of Product |
United States |
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